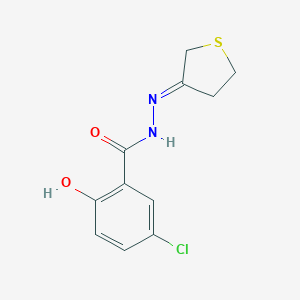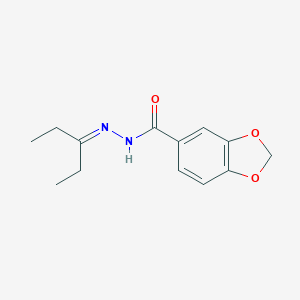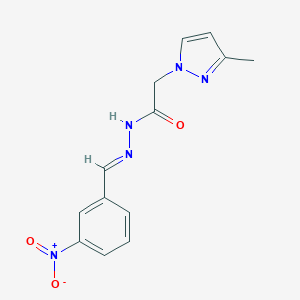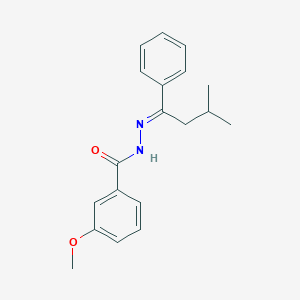![molecular formula C17H16N4O2 B449880 (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B449880.png)
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a complex organic compound with the molecular formula C17H16N4O2 This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a pyrazolyl group attached to an acrylamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyclopropylamine and cyanoacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides.
Wissenschaftliche Forschungsanwendungen
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H16N4O2 |
|---|---|
Molekulargewicht |
308.33g/mol |
IUPAC-Name |
(E)-2-cyano-N-cyclopropyl-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-6-2-11(3-7-15)16-13(10-19-21-16)8-12(9-18)17(22)20-14-4-5-14/h2-3,6-8,10,14H,4-5H2,1H3,(H,19,21)(H,20,22)/b12-8+ |
InChI-Schlüssel |
SFWIDQRQRQQCCD-XYOKQWHBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3CC3 |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B449797.png)
![2-chloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propanamide](/img/structure/B449798.png)
![N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide](/img/structure/B449799.png)
![N'-[1-(3-chlorophenyl)propylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B449800.png)
![N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B449801.png)
![N'-[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B449803.png)
![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)


![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)


![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
